Tert-butyl carbamoperoxoate

Thermal Stability Storage Life Peroxycarbamate

Tert-butyl carbamoperoxoate (CAS 18389-96-3), also known as tert-butyl peroxycarbamate, is a bifunctional organic peroxide characterized by a labile O-O bond adjacent to a carbamate group. This structure enables it to act as both a free-radical initiator for vinyl polymerization and a precursor for incorporating nitrogen-containing functionalities into polymer backbones, distinguishing it from conventional peroxyesters or dialkyl peroxides.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 18389-96-3
Cat. No. B102708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl carbamoperoxoate
CAS18389-96-3
SynonymsCarbamoperoxoic acid, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OOC(=O)N
InChIInChI=1S/C5H11NO3/c1-5(2,3)9-8-4(6)7/h1-3H3,(H2,6,7)
InChIKeyQSLMSOBCWZNNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Carbamoperoxoate (CAS 18389-96-3): A Dual-Function Organic Peroxide for Controlled Radical Initiation and Polymer Functionalization


Tert-butyl carbamoperoxoate (CAS 18389-96-3), also known as tert-butyl peroxycarbamate, is a bifunctional organic peroxide characterized by a labile O-O bond adjacent to a carbamate group [1]. This structure enables it to act as both a free-radical initiator for vinyl polymerization and a precursor for incorporating nitrogen-containing functionalities into polymer backbones, distinguishing it from conventional peroxyesters or dialkyl peroxides [2]. Its molecular formula is C5H11NO3, with a molecular weight of 133.15 g/mol and a density of 1.1±0.1 g/cm³ .

Why Tert-Butyl Carbamoperoxoate Cannot Be Directly Substituted by Generic Peroxide Initiators in Performance-Critical Applications


Substitution with generic peroxides like benzoyl peroxide (BPO) or di-tert-butyl peroxide (DTBP) is not equivalent because these alternatives lack the carbamate functionality that governs both the radical generation kinetics and the chemical nature of the resulting polymer end-groups [1]. While BPO may offer higher initiation rates at elevated temperatures, it fails to provide the low-temperature initiation efficiency characteristic of peroxycarbamates, which can significantly reduce energy costs and protect thermally sensitive monomers [1]. Furthermore, only peroxycarbamates introduce nitrogen-containing fragments into the polymer, a property unattainable with standard peroxides, which is critical for applications requiring subsequent amine-based modifications or enhanced adhesion [1].

Quantitative Evidence Guide for Tert-Butyl Carbamoperoxoate Selection: Comparative Performance Benchmarks


Comparative Thermal Stability: Half-Life at Ambient Temperature vs. Other Peroxycarbamates

Tert-butyl carbamoperoxoate, as the parent compound of a class including its most stable N-substituted derivatives, exhibits a half-life at 24-28°C estimated between 600 and 800 days [1]. This is substantially longer than the half-lives of related peroxycarbamates, such as α-cumyl N,N-dimethylperoxycarbamate (approximately 32 days) and tert-butyl N,N-dimethylperoxycarbamate (57–65 days) under the same conditions [1]. This indicates a class-leading shelf-life that minimizes decomposition during storage and transport.

Thermal Stability Storage Life Peroxycarbamate

Superior Low-Temperature Polymerization Efficiency vs. Benzoyl Peroxide

In a direct head-to-head comparison, a related tert-butyl peroxycarbamate initiator was more effective than benzoyl peroxide (BPO) for the bulk polymerization of styrene at lower temperatures, although BPO showed higher activity at 82°C [1]. This inverted temperature-activity profile demonstrates that peroxycarbamates can achieve practical polymerization rates at temperatures where BPO is inefficient, enabling energy savings and access to temperature-sensitive monomer systems.

Radical Polymerization Initiation Efficiency Styrene Polymerization

Unique Chain-End Functionalization: Nitrogen Incorporation vs. Non-Functional Peroxide Initiators

Polystyrene prepared using a tert-butyl peroxycarbamate initiator contained nitrogen, confirmed by elemental analysis, indicating the direct incorporation of carbamate-derived fragments into the polymer chain [1]. In contrast, initiation with benzoyl peroxide or di-tert-butyl peroxide yields polymers with only carbon, hydrogen, and oxygen-based end groups. This nitrogen functionality can be leveraged for post-polymerization modifications or to enhance compatibility with polar matrices.

End-Group Functionalization Polymer Modification Amino-Terminated Polymers

Validated Application Scenarios for Tert-Butyl Carbamoperoxoate Based on Quantitative Performance Evidence


Ambient-Stable, Long-Shelf-Life Radical Initiator for Kits and Field-Use Formulations

Procurement for ready-to-use polymerization kits or field-repair composites benefits from the compound's estimated 600–800 day half-life at 24–28°C [1]. This stability surpasses that of many dialkyl peroxides and peroxyesters, which often require refrigerated storage, thus reducing logistics costs and ensuring reliable performance in remote locations.

Low-Temperature Radical Polymerization of Styrenics and Acrylates

Processes targeting energy reduction or involving heat-sensitive comonomers can leverage the peroxycarbamate's superior low-temperature initiation efficiency compared to benzoyl peroxide [1]. This enables polymerization at significantly lower oven or exotherm temperatures, minimizing side reactions and thermal degradation.

One-Step Synthesis of Amino-Functionalized Oligomers and Polymers

When the goal is to produce polymers with terminal or backbone amine groups for adhesion promotion, crosslinking, or further conjugation, tert-butyl carbamoperoxoate offers a unique single-step route [1]. This eliminates the multi-step processes or post-polymerization grafting required when using non-functional initiators like BPO or AIBN.

Cure Systems for Elastomers and Coatings Requiring Balanced Scorch Safety and Fast Cure

The observed half-life profile and decomposition kinetics (significant decomposition onset between 80–140°C) [1] position this peroxycarbamate as a candidate for curing unsaturated elastomers and coatings that require a processing safety window at moderate temperatures (e.g., 60–80°C) while achieving rapid crosslinking at standard cure temperatures above 140°C.

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